![molecular formula C20H20FN5O4 B2530956 N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1775485-44-3](/img/structure/B2530956.png)
N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines involves isosteric replacements of the imidazole ring atoms in the compound 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. These analogues were created to test for anticonvulsant activity, which is a property of interest for compounds that could potentially treat seizures. The process of synthesis did not rely on the pKa or lipophilicity of the compounds but may have been influenced by the electrostatic isopotential maps of the heterocycles, which could affect anticonvulsant activity .
Molecular Structure Analysis
The molecular structure of the compounds synthesized in the first study shows a variation in the heterocyclic component, which is crucial for the biological activity of the molecules. The distinct electrostatic isopotential maps of these heterocycles suggest that the molecular structure, particularly the electronic distribution, plays a significant role in the anticonvulsant activity of these compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the N-(pyridin-4-yl)-(indol-3-yl)alkylamides include indolization under Fischer conditions, the Japp-Klingemann method followed by decarboxylation, and amidification through condensation with 4-aminopyridine . These reactions are essential for constructing the core structure of the compounds and for introducing the necessary functional groups that confer biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as pKa and lipophilicity, were not directly correlated with their anticonvulsant activity . However, the electrostatic properties, as indicated by the electrostatic isopotential maps, may be significant. In the second study , the potency of the compounds as antiallergic agents was enhanced by varying the indole substituents and the length of the alkanoic chain, which suggests that these structural modifications can significantly alter the physical and chemical properties, leading to changes in biological activity.
The studies provided do not include specific case studies but do describe the synthesis and testing of novel compounds for biological activities such as anticonvulsant and antiallergic effects. One compound, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, was identified as being significantly more potent than astemizole in an antiallergic assay, which indicates a successful outcome in the search for new therapeutic agents . This compound's structure-activity relationship could serve as a valuable case study for the development of more potent antiallergic drugs.
科学的研究の応用
Imaging Translocator Protein (TSPO) Ligands
A series of pyrazolo[1,5-a]pyrimidines, closely related to DPA-714, were synthesized and evaluated for their potential to bind to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds displayed subnanomolar affinity for TSPO and were explored as in vivo PET-radiotracers for neuroinflammation, with [(18)F]23 showing a higher ipsi- to contralateral ratio than the parent molecule [(18)F]2 in vivo, indicating potential for neuroinflammation imaging (Damont et al., 2015).
Anticonvulsant and Antidepressant Activities
Pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticonvulsant and antidepressant activities. Compounds exhibited significant anticonvulsant activity and potent antidepressant properties, suggesting potential therapeutic applications (Zhang et al., 2016).
Cytotoxic Activity Against Cancer Cell Lines
Certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized and demonstrated appreciable cancer cell growth inhibition against eight cancer cell lines, indicating potential as anticancer agents (Al-Sanea et al., 2020).
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O4/c1-12-23-18(24-30-12)17-15-4-2-3-9-25(15)20(29)26(19(17)28)11-16(27)22-10-13-5-7-14(21)8-6-13/h5-8H,2-4,9-11H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUKHJOQLHOYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole hydrochloride](/img/no-structure.png)
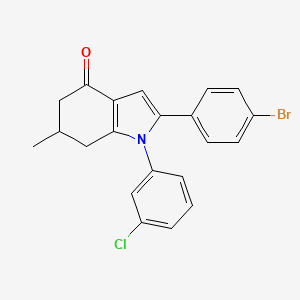

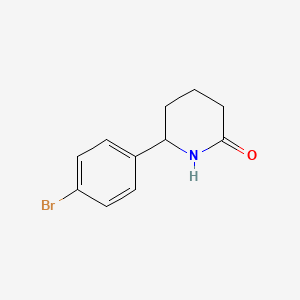

![3-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2530885.png)
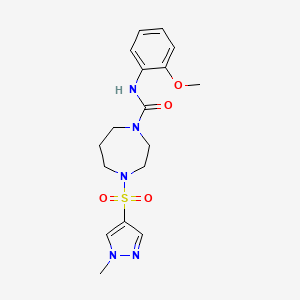
![1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2530887.png)
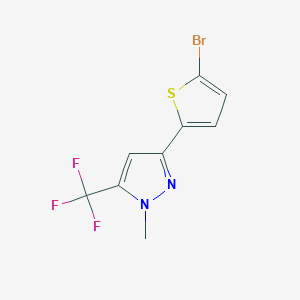
![2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2530890.png)
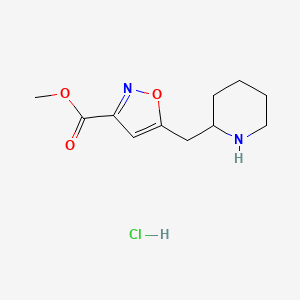

![2,3,5,6-tetramethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530895.png)
![1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530896.png)